molecular formula C17H17ClFNOS B4845248 N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-methylbenzamide

N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-methylbenzamide

Cat. No.: B4845248
M. Wt: 337.8 g/mol
InChI Key: YJNDOLCYPUDFRK-UHFFFAOYSA-N
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Description

N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-methylbenzamide is an organic compound that features a benzamide core with a substituted phenyl group This compound is of interest due to its unique chemical structure, which includes both chloro and fluoro substituents, as well as a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-methylbenzamide typically involves a multi-step process. One common route includes the following steps:

    Formation of the intermediate: The starting material, 2-chloro-6-fluorobenzyl chloride, is reacted with thiourea to form the corresponding thiouronium salt.

    Substitution reaction: The thiouronium salt is then treated with a base, such as sodium hydroxide, to yield the 2-chloro-6-fluorobenzylthiol.

    Coupling reaction: The 2-chloro-6-fluorobenzylthiol is then reacted with 2-bromoethylamine to form the desired N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]amine.

    Amidation: Finally, the N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]amine is reacted with 2-methylbenzoyl chloride in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-methylbenzamide involves its interaction with specific molecular targets. The chloro and fluoro substituents, as well as the sulfanyl group, can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets would depend on the specific application and require further investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[(2-chloro-6-fluorobenzyl)thio]ethyl}methanesulfonamide
  • N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-nitrobenzenesulfonamide

Uniqueness

N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both chloro and fluoro substituents, along with the sulfanyl group, makes it a versatile compound for various chemical transformations and research applications.

Properties

IUPAC Name

N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNOS/c1-12-5-2-3-6-13(12)17(21)20-9-10-22-11-14-15(18)7-4-8-16(14)19/h2-8H,9-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNDOLCYPUDFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCSCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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